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Introduction

3-Chloro-2-methylphenylboronic acid is a synthetic organoboron compound that serves as a
crucial building block in organic synthesis, particularly in the realm of medicinal chemistry and
drug discovery. Its utility primarily stems from its role as a versatile coupling partner in
palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This
reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex
molecular architectures, such as biaryl and heteroaryl structures, which are prevalent in many
biologically active compounds. This guide provides a comprehensive overview of the structure,
properties, and applications of 3-Chloro-2-methylphenylboronic acid.

Chemical Structure and Properties

The chemical structure of 3-Chloro-2-methylphenylboronic acid consists of a phenyl ring
substituted with a chloro group at the 3-position, a methyl group at the 2-position, and a boronic
acid functional group (-B(OH)2) at the 1-position.

SMILES (Simplified Molecular Input Line Entry System): CC1=C(C=CC=C1CI)B(0O)O[1]

Chemical Identifiers and Physicochemical Properties:
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A summary of the key identifiers and computed physicochemical properties for 3-Chloro-2-
methylphenylboronic acid is presented in the table below. This data is essential for its
handling, characterization, and use in synthetic protocols.

Property Value Reference
(3-chloro-2-

IUPAC Name o [1]
methylphenyl)boronic acid

CAS Number 313545-20-9 [1]

Molecular Formula C7HsBCIO2 [1]

Molecular Weight 170.40 g/mol [2]

Monoisotopic Mass 170.0305874 g/mol [2]

Canonical SMILES B(C1=C(C(=CC=C1)Cl)C)(0)O [2]
BJPNVVXTUYMJPN-

InChl Key [1]

UHFFFAOYSA-N

White to off-white powder or

Appearance
crystals

Hydrogen Bond Donor Count 2 [2]
Hydrogen Bond Acceptor

ydrog p 5 2]
Count
Rotatable Bond Count 1 [2]
Topological Polar Surface Area  40.5 A2 [2]
Complexity 132 [2]

Synthesis

A general and widely applicable method for the synthesis of arylboronic acids involves the
reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. While a
specific protocol for 3-Chloro-2-methylphenylboronic acid is not readily available in peer-
reviewed literature, a representative procedure is outlined below.
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General Experimental Protocol for the Synthesis of Arylboronic Acids:

e Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic
stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or
argon), magnesium turnings are added. A solution of the corresponding aryl halide (in this
case, 1-bromo-3-chloro-2-methylbenzene) in an anhydrous ether solvent (e.g., diethyl ether
or tetrahydrofuran) is added dropwise to initiate the Grignard reaction. The reaction mixture
is typically stirred and may require gentle heating to maintain reflux.

e Borylation: The freshly prepared Grignard reagent is then cooled (often to -78 °C) and added
slowly to a solution of a trialkyl borate (e.qg., trimethyl borate or triisopropyl borate) in
anhydrous ether. This reaction forms the boronic ester intermediate.

» Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then quenched by the slow addition of an aqueous acid (e.g., dilute
hydrochloric acid or sulfuric acid). This hydrolysis step converts the boronic ester to the
desired boronic acid.

o Workup and Purification: The product is typically extracted into an organic solvent. The
organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g.,
MgSOa4 or Na=S0a), and the solvent is removed under reduced pressure. The crude product
can then be purified by recrystallization or column chromatography to yield the pure
arylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling
Reactions

3-Chloro-2-methylphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling
reactions, a powerful method for the formation of carbon-carbon bonds between sp?-hybridized
carbon atoms. This reaction is extensively used in the synthesis of pharmaceuticals,
agrochemicals, and advanced materials. The presence of the chloro and methyl substituents
on the phenyl ring of this particular boronic acid allows for the introduction of this specific
structural motif into a target molecule, which can be crucial for modulating its biological activity.

General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
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e Reaction Setup: In a reaction vessel, the aryl or vinyl halide (or triflate), 3-Chloro-2-
methylphenylboronic acid (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g.,
Pd(PPhs)4, Pd(OAC)2, or PdCl2(dppf)), and a base (e.g., K2COs, Cs2COs, or KsPOa) are
combined in a suitable solvent system (e.g., a mixture of toluene and water, dioxane, or
DMF).

e Reaction Conditions: The reaction mixture is degassed (e.g., by bubbling argon or nitrogen
through the solution) to remove oxygen, which can deactivate the palladium catalyst. The
mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for a
period of 2 to 24 hours, or until the reaction is complete as monitored by techniques such as
TLC or LC-MS.

o Workup and Purification: Upon completion, the reaction mixture is cooled to room
temperature and diluted with water and an organic solvent. The layers are separated, and
the aqueous layer is extracted with the organic solvent. The combined organic layers are
washed with brine, dried over an anhydrous drying agent, and concentrated under reduced
pressure. The resulting crude product is then purified, usually by column chromatography on
silica gel, to afford the desired biaryl product.

Visualization of the Core Structure

The following diagram illustrates the chemical structure of 3-Chloro-2-methylphenylboronic
acid, generated using the Graphviz DOT language.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-2-
methylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151476#3-chloro-2-methylphenylboronic-acid-
structure-and-smiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b151476#3-chloro-2-methylphenylboronic-acid-structure-and-smiles
https://www.benchchem.com/product/b151476#3-chloro-2-methylphenylboronic-acid-structure-and-smiles
https://www.benchchem.com/product/b151476#3-chloro-2-methylphenylboronic-acid-structure-and-smiles
https://www.benchchem.com/product/b151476#3-chloro-2-methylphenylboronic-acid-structure-and-smiles
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b151476?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

